molecular formula C31H39ClN2O8 B1674497 Lapaquistat CAS No. 189059-71-0

Lapaquistat

Cat. No.: B1674497
CAS No.: 189059-71-0
M. Wt: 603.1 g/mol
InChI Key: HDGUKVZPMPJBFK-LEAFIULHSA-N
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Description

Lapaquistat, also known as TAK-475, is a cholesterol-lowering drug candidate that was developed but ultimately abandoned before being marketed. Unlike statins, which inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase, this compound metabolites inhibit squalene synthase, an enzyme further downstream in the cholesterol synthesis pathway. This inhibition aims to reduce side effects by not disturbing the mevalonate pathway, which is crucial for other biochemical molecules besides cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lapaquistat involves multiple steps, starting with the preparation of the core benzoxazepine structure. The key steps include:

  • Formation of the benzoxazepine ring.
  • Introduction of the chloro and dimethoxyphenyl groups.
  • Attachment of the piperidinyl acetic acid moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: Lapaquistat undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

Lapaquistat exerts its effects by inhibiting squalene synthase, an enzyme involved in the synthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol without affecting the mevalonate pathway, which is important for the synthesis of other essential biomolecules. This selective inhibition aims to lower cholesterol levels while minimizing side effects associated with statins .

Comparison with Similar Compounds

    Statins: Inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase.

    Farnesyltransferase inhibitors: Inhibit farnesyl-diphosphate farnesyltransferase.

Comparison:

    Statins: While effective at lowering cholesterol, statins can cause side effects by inhibiting the mevalonate pathway, affecting the synthesis of other biomolecules.

    Farnesyltransferase inhibitors: Target a different enzyme in the cholesterol biosynthesis pathway but may have different therapeutic applications.

Uniqueness of Lapaquistat: this compound’s unique mechanism of inhibiting squalene synthase offers a potential advantage in reducing cholesterol levels without disturbing the mevalonate pathway, potentially leading to fewer side effects .

Properties

IUPAC Name

2-[1-[2-[(3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-(3-hydroxy-2,2-dimethylpropyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39ClN2O8/c1-31(2,18-35)17-34-23-9-8-20(32)15-22(23)28(21-6-5-7-24(40-3)29(21)41-4)42-25(30(34)39)16-26(36)33-12-10-19(11-13-33)14-27(37)38/h5-9,15,19,25,28,35H,10-14,16-18H2,1-4H3,(H,37,38)/t25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGUKVZPMPJBFK-LEAFIULHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN1C2=C(C=C(C=C2)Cl)[C@H](O[C@@H](C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189059-71-0
Record name Lapaquistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189059-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lapaquistat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189059710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lapaquistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16215
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAPAQUISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ79BV72X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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